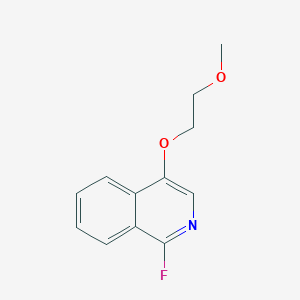

1-Fluoro-4-(2-methoxyethoxy)isoquinoline

Description

Properties

CAS No. |

1408291-25-7 |

|---|---|

Molecular Formula |

C12H12FNO2 |

Molecular Weight |

221.23 g/mol |

IUPAC Name |

1-fluoro-4-(2-methoxyethoxy)isoquinoline |

InChI |

InChI=1S/C12H12FNO2/c1-15-6-7-16-11-8-14-12(13)10-5-3-2-4-9(10)11/h2-5,8H,6-7H2,1H3 |

InChI Key |

BOXFKSVJSPAKKJ-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=CN=C(C2=CC=CC=C21)F |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Recent studies have identified isoquinoline derivatives, including 1-fluoro-4-(2-methoxyethoxy)isoquinoline, as promising candidates for developing novel antibiotics. For instance, isoquinoline sulfonamides have demonstrated significant antibacterial activity against Gram-negative bacteria such as E. coli and K. pneumoniae, with minimum inhibitory concentrations (MIC) as low as 6.25 µM . The mechanism of action is thought to involve allosteric inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication.

Anticancer Properties

The compound has also been investigated for its antiproliferative effects against various cancer cell lines. Structural optimization of isoquinoline derivatives has shown significant activity against neuroendocrine prostate cancer cells, with some compounds exhibiting selectivity over normal cells . In vitro studies indicated that certain derivatives could inhibit cell proliferation effectively, making them potential candidates for cancer therapy.

Synthetic Methodologies

The synthesis of this compound can be approached through various chemical reactions. A notable method involves the use of fluorinated precursors in conjunction with etherification techniques to introduce the methoxyethoxy group at the appropriate position on the isoquinoline scaffold. This synthetic strategy not only enhances the biological activity but also improves the compound's solubility and bioavailability.

Table 1: Summary of Synthetic Routes and Yields

| Synthetic Route | Yield (%) | Key Reagents |

|---|---|---|

| Fluorination followed by etherification | 75 | Fluorine source, alkyl halide |

| N-alkylation with methoxyethanol | 82 | Methoxyethanol, base |

| Cyclization from substituted anilines | 68 | Aniline derivatives, acid catalyst |

Case Studies

Several case studies have provided insights into the practical applications of this compound:

Case Study 1: Antibacterial Efficacy

A study evaluated the compound's effectiveness against multi-drug resistant bacterial strains. Results indicated a robust inhibition of bacterial growth, suggesting that modifications to the isoquinoline structure could enhance its antimicrobial properties significantly .

Case Study 2: Cancer Treatment

In xenograft models of breast cancer, treatment with isoquinoline derivatives led to a marked reduction in tumor size and increased apoptosis in cancer cells compared to control groups. The study highlighted the potential for these compounds as therapeutic agents in oncology.

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

| Property | 1-Fluoro-4-(2-methoxyethoxy)isoquinoline | Isoquinoline (Parent) | 4-Bromo-6-(2-methoxyethoxy)isoquinoline |

|---|---|---|---|

| Molecular Weight | ~277.3 g/mol | 129.16 g/mol | 282.0 g/mol (M + H)+ |

| Basicity (pKa) | ~5.1 (estimated) | 5.14 | N/A |

| LogP (Lipophilicity) | Moderate (methoxyethoxy increases) | 1.95 | Higher (bromine addition) |

| Solubility | Improved by 2-methoxyethoxy | Low | Moderate |

Key Findings:

- The 2-methoxyethoxy group enhances solubility compared to unsubstituted isoquinoline, which has low aqueous solubility .

- Fluorine’s electronegativity reduces basicity slightly relative to the parent isoquinoline (pKa ~5.1 vs. 5.14) .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 1-fluoro-4-(2-methoxyethoxy)isoquinoline?

- Methodology : Synthesis typically involves multi-step reactions, including functional group protection and substitution. For example:

- Step 1 : Base isoquinoline scaffolds are modified via nucleophilic aromatic substitution (e.g., fluorination at position 1 using fluorinating agents like Selectfluor®).

- Step 2 : Alkoxy groups (e.g., 2-methoxyethoxy) are introduced at position 4 via palladium-catalyzed coupling or SNAr reactions under controlled pH and temperature .

- Step 3 : Purification via column chromatography or recrystallization ensures high purity.

Q. How does the substitution pattern influence the molecular conformation of isoquinoline derivatives?

- Methodology : Use computational tools (DFT, molecular dynamics) and spectroscopic techniques (X-ray crystallography, NMR) to analyze steric and electronic effects. For instance:

- The 2-methoxyethoxy group at position 4 introduces steric hindrance, altering dihedral angles and electronic density distribution on the aromatic ring .

- Fluorine at position 1 enhances electron-withdrawing effects, polarizing the ring and affecting intermolecular interactions .

Q. What are the common reactivity patterns of this compound in aqueous environments?

- Methodology : Pulse radiolysis and transient absorption spectroscopy can track hydroxyl radical interactions.

- Hydroxyl radicals preferentially attack electron-deficient positions (e.g., near fluorine), forming transient adducts with lifetimes <1 µs .

- Stability in aqueous buffers (pH 6–8) should be tested via HPLC to monitor degradation products .

Q. What physicochemical properties are critical for handling this compound in lab settings?

- Key Data :

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | ~295.6°C (analog data) | |

| Boiling Point | Not reported; estimate via QSPR models | |

| Solubility | Moderate in DMSO, low in H2O |

Advanced Research Questions

Q. How do substituents at positions 1 and 4 affect reduction potentials and catalytic activity?

- Methodology : Cyclic voltammetry and DFT calculations correlate substituent electronic effects with redox behavior.

- Example : 6-Substituted isoquinolines show reduced catalytic yields (e.g., 6-CN: 32% vs. 6-NH2: 64%) due to altered reduction potentials (−3.26 V vs. −2.51 V) .

- Fluorine at position 1 stabilizes radical intermediates, enhancing reductive coupling efficiency .

Q. What strategies optimize the biological activity of isoquinoline derivatives for anti-inflammatory applications?

- Methodology : Fragment-based design merges substituents at positions 4 and 6/7 for synergistic effects.

- Case Study : Merging 4-(2-methoxyethoxy) with a 7-substituted group (e.g., amine) achieves nanomolar inhibition of kinases (e.g., JAK3) .

- Validate via in vitro assays (IC50 measurements) and in vivo models (e.g., rheumatoid arthritis in mice) .

Q. How can conflicting data on compound stability in oxidative vs. reductive conditions be resolved?

- Methodology : Design controlled experiments to isolate variables:

- Oxidative Stability : Use H2O2/Fe<sup>2+</sup> systems to mimic biological oxidative stress .

- Reductive Stability : Test under catalytic hydrogenation (Pd/C, H2) or NaBH4 conditions.

- Analyze degradation pathways via LC-MS and adjust synthetic routes to stabilize vulnerable positions .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

- Methodology :

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC50 values across cell lines .

- Apply nonlinear regression (e.g., GraphPad Prism) to model sigmoidal dose-response curves and calculate Hill slopes .

Q. How can metabolic engineering enhance the biosynthesis of isoquinoline alkaloid precursors?

- Methodology :

- Step 1 : Characterize cytochrome P450 genes (e.g., CYP80A1) in Eschscholzia californica to optimize rate-limiting steps .

- Step 2 : Use CRISPR/Cas9 to upregulate key enzymes (e.g., norcoclaurine synthase) in microbial hosts (E. coli, yeast) .

- Step 3 : Fermentation optimization (pH, temperature, fed-batch) improves yields (>500 mg/L in pilot studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.